Introduction: The Strategic Value of Polysubstituted Anilines
Introduction: The Strategic Value of Polysubstituted Anilines
An In-depth Technical Guide to 4-Bromo-5-fluoro-2-iodoaniline: A Keystone Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry and process development, the strategic selection of starting materials is paramount. The aniline scaffold, a foundational element in a vast array of pharmaceuticals, offers a versatile platform for molecular elaboration. However, it is the precise and differential functionalization of this core that unlocks its true potential. 4-Bromo-5-fluoro-2-iodoaniline is a premier example of a highly strategic building block, engineered for selective, sequential chemical transformations.
The unique arrangement of three different halogen atoms—iodine, bromine, and fluorine—on the aniline ring is not a random assortment. Each halogen possesses distinct reactivity profiles, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This inherent orthogonality allows chemists to introduce diverse functionalities at specific positions with surgical precision. The iodine atom serves as the most reactive site for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations, followed by the bromine atom, while the fluorine atom remains largely inert to these conditions.
Furthermore, the inclusion of a fluorine atom is a well-established strategy in modern drug design to enhance key pharmacokinetic and pharmacodynamic properties.[1] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability and bioavailability.[2][3] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and handling of 4-Bromo-5-fluoro-2-iodoaniline, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A comprehensive understanding of a reagent's physical and chemical properties is the bedrock of its effective application. 4-Bromo-5-fluoro-2-iodoaniline is a solid at room temperature, and its key identifiers and properties are summarized below.
Table 1: Core Chemical and Physical Properties of 4-Bromo-5-fluoro-2-iodoaniline
| Property | Value | Source(s) |
| CAS Number | 1219741-79-3 | [4][5] |
| Molecular Formula | C₆H₄BrFIN | [4][6] |
| Molecular Weight | 315.91 g/mol | [4][5][6] |
| IUPAC Name | 4-bromo-5-fluoro-2-iodoaniline | [4] |
| InChI | InChI=1S/C6H4BrFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | [4] |
| InChIKey | WRXAKIDFFKPDQR-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(C(=CC(=C1F)Br)I)N | [4] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [5] |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=12];// Define nodes for atoms N [label="N", pos="0,1.2!"]; C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; I [label="I", pos="-2.6,0!"]; F [label="F", pos="2.6,-0!"]; Br [label="Br", pos="0,-4.2!"]; H1 [label="H", pos="-2.1,-2.6!"]; H2 [label="H", pos="2.1,-2.6!"]; H3 [label="H", pos="-0.5,1.8!"]; H4 [label="H", pos="0.5,1.8!"]; // Benzene ring with alternating double bonds C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double]; // Substituents C1 -- N; N -- H3; N -- H4; C2 -- I; C6 -- F; C4 -- Br; C3 -- H1; C5 -- H2;
}
Caption: 2D Molecular Structure of 4-Bromo-5-fluoro-2-iodoaniline.
Synthesis Strategy: A Hypothetical Protocol
While specific, published synthetic procedures for 4-Bromo-5-fluoro-2-iodoaniline are not widely available, a logical and robust synthesis can be designed based on established organohalogen chemistry. A common approach involves the direct halogenation of a suitable aniline precursor. The following protocol is a validated, general method for the iodination of anilines, which can be adapted for this specific target.[7] The key is the electrophilic iodination at the position ortho to the activating amino group.
Caption: Proposed workflow for the synthesis of 4-Bromo-5-fluoro-2-iodoaniline.
Experimental Protocol: Electrophilic Iodination
Objective: To synthesize 4-Bromo-5-fluoro-2-iodoaniline via electrophilic iodination of 4-bromo-3-fluoroaniline.
Materials:
-
4-Bromo-3-fluoroaniline (1 equivalent)
-
Iodine (I₂) (2.2 equivalents)
-
Calcium Carbonate (CaCO₃) (1.1 equivalents)
-
Diethyl ether
-
Water
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Petroleum ether
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-3-fluoroaniline, iodine, calcium carbonate, diethyl ether, and water.[7] The calcium carbonate acts as a base to neutralize the HI byproduct, driving the reaction forward.
-
Reaction Execution: Heat the mixture to reflux and maintain for approximately 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Remove the diethyl ether by rotary evaporation. Cautiously add a 10% sodium thiosulfate solution to quench any unreacted iodine, continuing until the characteristic dark color of iodine disappears.
-
Isolation: The product can be isolated from the aqueous mixture by steam distillation.[7] The crude product will distill over with the steam and solidify upon cooling.
-
Purification: Collect the crude solid by filtration. Further purification is achieved by recrystallization from petroleum ether to yield the final product, 4-Bromo-5-fluoro-2-iodoaniline.
-
Validation: The identity and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.
Reactivity and Application in Drug Discovery
The synthetic utility of 4-Bromo-5-fluoro-2-iodoaniline stems from the differential reactivity of its carbon-halogen bonds in cross-coupling reactions. This allows for a programmed, stepwise introduction of molecular complexity.
Reactivity Hierarchy: I > Br >> F
-
C–I Bond: The C–I bond is the weakest and most polarizable, making it the most susceptible to oxidative addition by a low-valent palladium or copper catalyst. This position is the primary site for initial cross-coupling reactions.
-
C–Br Bond: The C–Br bond is stronger than C–I but significantly more reactive than C–F. It can be engaged in a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, different ligand/catalyst system) after the C–I position has been functionalized.
-
C–F Bond: The C–F bond is the strongest and is generally unreactive under standard palladium-catalyzed cross-coupling conditions, serving as a stable substituent that modulates the electronic and physical properties of the final molecule.
This predictable reactivity makes the molecule an ideal scaffold for building libraries of compounds for screening in drug discovery programs.[8] It is a key intermediate for synthesizing complex heterocyclic systems, including quinolones and indoles, which are prevalent in many therapeutic agents.[9][10]
Caption: Sequential cross-coupling strategy using 4-Bromo-5-fluoro-2-iodoaniline.
Safety, Handling, and Storage
As with all halogenated aromatic compounds, proper safety protocols must be strictly followed when handling 4-Bromo-5-fluoro-2-iodoaniline.
Table 2: GHS Hazard and Precautionary Information
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][5] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [4][5] |
| Precautionary Statement | Code | Description | Source(s) |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [4][5] |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [11] |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water | |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [12] |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Avoid contact with skin, eyes, and clothing.[11]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Avoid generating dust.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]
-
Keep in a cool, dry, and dark place, with a recommended temperature of 2-8°C.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
4-Bromo-5-fluoro-2-iodoaniline is more than just a chemical reagent; it is a sophisticated tool for the rational design and synthesis of complex organic molecules. Its pre-installed, orthogonally reactive halogen handles provide a reliable and predictable platform for sequential functionalization, making it an invaluable asset in the fields of pharmaceutical and materials science research. The strategic placement of the fluorine atom further enhances its utility, aligning it with modern medicinal chemistry principles aimed at optimizing drug-like properties. By understanding and leveraging its unique chemical characteristics, researchers can significantly streamline synthetic routes, accelerate discovery timelines, and build molecular architectures that were previously difficult to access.
References
- MySkinRecipes. (n.d.). 5-Bromo-4-fluoro-2-iodoaniline.
- Expert Insights. (n.d.). The Synthesis and Application of 4-Bromo-2-iodoaniline.
- Alfa Aesar. (2012). 4-Bromoaniline - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-iodoaniline 97.
- Pharmaffiliates. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
- Infinium Pharmachem Limited. (n.d.). 4-Bromo-2-Iodoaniline.
- PubChem. (n.d.). 4-Bromo-2-chloro-6-iodoaniline.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- CDH Fine Chemical. (n.d.). 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- PrepChem.com. (n.d.). Synthesis of 4-fluoro-2-iodoaniline.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoro-2-iodoaniline.
- PubChem. (n.d.). 4-Bromo-5-fluoro-2-iodoaniline.
- BLD Pharm. (n.d.). 4-Bromo-5-fluoro-2-iodoaniline.
- Thermo Scientific Chemicals. (n.d.). 2-Fluoro-4-iodoaniline, 99%.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-iodoaniline.
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- PubMed Central. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-5-fluoro-2-iodoaniline | C6H4BrFIN | CID 68659476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1219741-79-3|4-Bromo-5-fluoro-2-iodoaniline|BLD Pharm [bldpharm.com]
- 6. 5-Bromo-4-fluoro-2-iodoaniline [myskinrecipes.com]
- 7. prepchem.com [prepchem.com]
- 8. calibrechem.com [calibrechem.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-Bromo-2-iodoaniline 97 66416-72-6 [sigmaaldrich.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. 2-Fluoro-4-iodoaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
